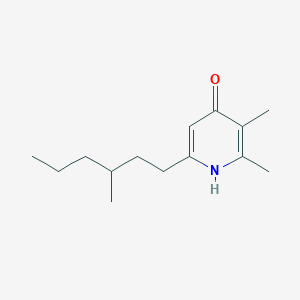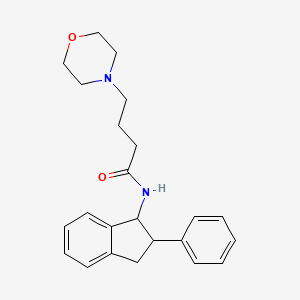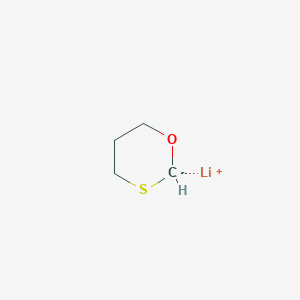
Lithium 1,3-oxathian-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 1,3-oxathian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-oxathiane ring. This compound is of interest due to its unique structure and reactivity, which make it valuable in various chemical applications, particularly in organic synthesis and as a reagent in the formation of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 1,3-oxathian-2-ide can be synthesized through the reaction of 1,3-oxathiane with sec-butyllithium at low temperatures, typically around -78°C, in a solvent such as tetrahydrofuran . This reaction involves the deprotonation of the 1,3-oxathiane to form the lithium derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure the stability and purity of the product, as organolithium compounds can be highly reactive and sensitive to moisture and air.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 1,3-oxathian-2-ide undergoes various types of chemical reactions, including:
Alkylation: Reaction with alkyl halides to form 2-alkyl-1,3-oxathianes.
Nucleophilic Addition: Due to the polar nature of the carbon-lithium bond, it acts as a strong nucleophile in reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides for alkylation reactions and various electrophiles for nucleophilic addition reactions. These reactions are typically carried out under anhydrous conditions to prevent the decomposition of the organolithium compound.
Major Products Formed
The major products formed from reactions involving this compound include substituted 1,3-oxathianes and other complex organic molecules, depending on the specific electrophiles used in the reactions.
Aplicaciones Científicas De Investigación
Lithium 1,3-oxathian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Material Science: Its unique reactivity makes it valuable in the development of new materials and polymers.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism by which lithium 1,3-oxathian-2-ide exerts its effects involves the nucleophilic nature of the carbon-lithium bond. This bond allows the compound to readily participate in nucleophilic addition and substitution reactions. The lithium atom stabilizes the negative charge on the carbon, making it a highly reactive nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithian-2-yllithium: Similar in structure but contains sulfur atoms instead of oxygen, making it more stable but less reactive.
1,3-Oxathiane: The parent compound without the lithium atom, less reactive and used as a precursor.
Uniqueness
Lithium 1,3-oxathian-2-ide is unique due to its high reactivity and the ability to form stable carbon-lithium bonds, which are useful in various synthetic applications. Its reactivity is higher compared to similar compounds like 1,3-dithian-2-yllithium, making it more versatile in organic synthesis .
Propiedades
Número CAS |
64554-58-1 |
|---|---|
Fórmula molecular |
C4H7LiOS |
Peso molecular |
110.1 g/mol |
InChI |
InChI=1S/C4H7OS.Li/c1-2-5-4-6-3-1;/h4H,1-3H2;/q-1;+1 |
Clave InChI |
KVEYKXVVSQLFQG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1CO[CH-]SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

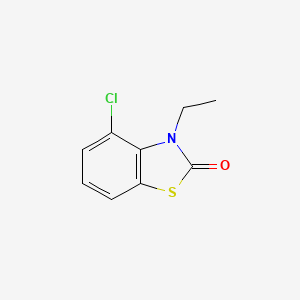
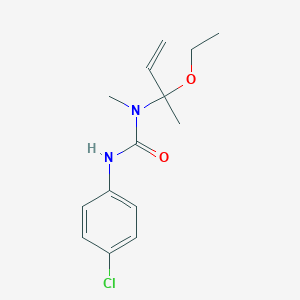
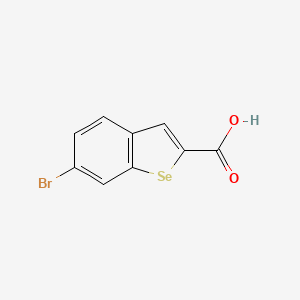
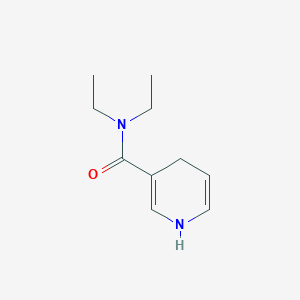
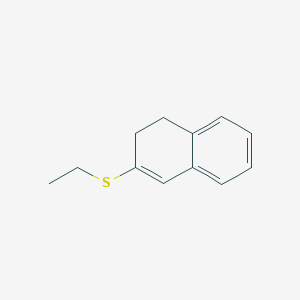
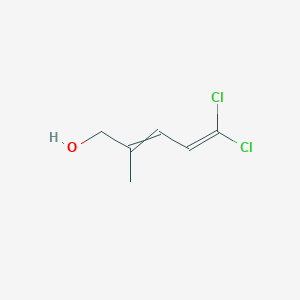
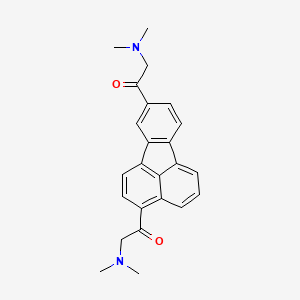
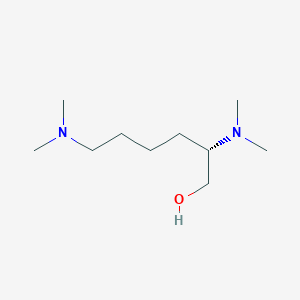
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)
